molecular formula C13H13N5O2 B1384501 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one CAS No. 1206997-38-7

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

Cat. No. B1384501
M. Wt: 271.27 g/mol
InChI Key: PAASIRINWZTCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one, or 6-ethyl-5-amino-3-furancarboxamide, is a heterocyclic compound found in nature, and has been studied for its potential medicinal properties. It is a pyrazole derivative, and has been studied for its ability to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-tumor, anti-oxidant, and anti-allergic properties.

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one demonstrates unique structural properties, particularly in its hydrogen bonding. Quiroga et al. (2010) observed that molecules of similar compounds form chains and ribbons through hydrogen bonding, providing insights into their chemical behavior and potential applications in crystallography and molecular design (Quiroga et al., 2010).

Antimicrobial Activity

This compound has been researched for its antimicrobial properties. Erkin et al. (2021) demonstrated that derivatives of similar compounds showed moderate anti-tubercular activity, suggesting potential applications in treating tuberculosis (Erkin et al., 2021). Hassan et al. (2020) also synthesized analogues of this compound for antibacterial testing, further emphasizing its potential in antimicrobial research (Hassan et al., 2020).

Synthesis and Reactivity

Research by Hamid and Shehta (2018) on similar compounds has explored their reactivity in forming new pyrimidines, indicating their versatility in synthetic chemistry (Hamid & Shehta, 2018). The work of Abdelhamid et al. (2019) on pyrazolines, which are structurally related, showed various biological activities, highlighting the potential for diverse applications in drug discovery and development (Abdelhamid et al., 2019).

Antiviral Properties

Munier-Lehmann et al. (2015) discovered that derivatives of this compound exhibited notable antiviral properties, specifically inhibiting the replication of the measles virus. This research opens the door to developing new antiviral drugs based on this chemical framework (Munier-Lehmann et al., 2015).

Crystallography

Borisova et al. (2016) conducted X-ray structural analysis of similar compounds, revealing stereochemical peculiarities that contribute to our understanding of their molecular structure and potential applications in material science and crystal engineering (Borisova et al., 2016).

properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-8-6-12(19)16-13(15-8)18-11(14)7-9(17-18)10-4-3-5-20-10/h3-7H,2,14H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAASIRINWZTCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 2
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 3
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 4
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 5
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 6
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

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